![molecular formula C24H27NO4S B1241193 (E)-but-2-enedioic acid;1-methyl-4-(8-methyl-6-thiatricyclo[8.4.0.03,7]tetradeca-1(14),3(7),4,10,12-pentaen-2-ylidene)piperidine CAS No. 59275-17-1](/img/structure/B1241193.png)
(E)-but-2-enedioic acid;1-methyl-4-(8-methyl-6-thiatricyclo[8.4.0.03,7]tetradeca-1(14),3(7),4,10,12-pentaen-2-ylidene)piperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“(E)-but-2-enedioic acid;1-methyl-4-(8-methyl-6-thiatricyclo[8.4.0.03,7]tetradeca-1(14),3(7),4,10,12-pentaen-2-ylidene)piperidine” is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. This particular compound features a combination of piperidine, benzo, and thiophene rings, making it a unique and potentially versatile molecule in various fields of research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of “(E)-but-2-enedioic acid;1-methyl-4-(8-methyl-6-thiatricyclo[8.4.0.03,7]tetradeca-1(14),3(7),4,10,12-pentaen-2-ylidene)piperidine” typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, which are then subjected to various chemical reactions to form the final product. Common synthetic routes may include:
Cyclization Reactions: Formation of the heterocyclic ring structures.
Substitution Reactions: Introduction of functional groups such as methyl and piperidyliden groups.
Condensation Reactions: Combining smaller molecules to form the larger compound.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and catalysts to ensure high yield and purity. Continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and reproducibility.
化学反応の分析
Types of Reactions
“(E)-but-2-enedioic acid;1-methyl-4-(8-methyl-6-thiatricyclo[8.4.0.03,7]tetradeca-1(14),3(7),4,10,12-pentaen-2-ylidene)piperidine” can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).
Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Catalysts: Palladium on carbon (Pd/C), platinum (Pt).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
科学的研究の応用
“(E)-but-2-enedioic acid;1-methyl-4-(8-methyl-6-thiatricyclo[840
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Studying its interactions with biological molecules and potential as a biochemical probe.
Medicine: Investigating its pharmacological properties and potential therapeutic uses.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action of “(E)-but-2-enedioic acid;1-methyl-4-(8-methyl-6-thiatricyclo[8.4.0.03,7]tetradeca-1(14),3(7),4,10,12-pentaen-2-ylidene)piperidine” would involve its interaction with specific molecular targets. These could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological responses.
類似化合物との比較
Similar Compounds
- 9,10-Dihydro-10-methyl-4-(1-methyl-4-piperidyliden)-4-H-benzo(4,5)cyclohepta(1,2-b)thiophene
- 10-Methyl-4-(1-methyl-4-piperidyliden)-4-H-benzo(4,5)cyclohepta(1,2-b)thiophenhydrogen maleate
Uniqueness
The uniqueness of “(E)-but-2-enedioic acid;1-methyl-4-(8-methyl-6-thiatricyclo[8.4.0.03,7]tetradeca-1(14),3(7),4,10,12-pentaen-2-ylidene)piperidine” lies in its specific combination of functional groups and ring structures. This unique arrangement may confer distinct chemical and biological properties, making it valuable for specific applications.
特性
CAS番号 |
59275-17-1 |
|---|---|
分子式 |
C24H27NO4S |
分子量 |
425.5 g/mol |
IUPAC名 |
(E)-but-2-enedioic acid;1-methyl-4-(8-methyl-6-thiatricyclo[8.4.0.03,7]tetradeca-1(14),3(7),4,10,12-pentaen-2-ylidene)piperidine |
InChI |
InChI=1S/C20H23NS.C4H4O4/c1-14-13-16-5-3-4-6-17(16)19(18-9-12-22-20(14)18)15-7-10-21(2)11-8-15;5-3(6)1-2-4(7)8/h3-6,9,12,14H,7-8,10-11,13H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ |
InChIキー |
SREGNEHNZRRKOC-WLHGVMLRSA-N |
SMILES |
CC1CC2=CC=CC=C2C(=C3CCN(CC3)C)C4=C1SC=C4.C(=CC(=O)O)C(=O)O |
異性体SMILES |
CC1CC2=CC=CC=C2C(=C3CCN(CC3)C)C4=C1SC=C4.C(=C/C(=O)O)\C(=O)O |
正規SMILES |
CC1CC2=CC=CC=C2C(=C3CCN(CC3)C)C4=C1SC=C4.C(=CC(=O)O)C(=O)O |
同義語 |
9,10-dihydro-10-methyl-4-(1-methyl-4-piperidyliden) -4-H-benzo(4,5)cyclohepta(1,2-b)thiophenhydrogen maleate compound 26-921 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


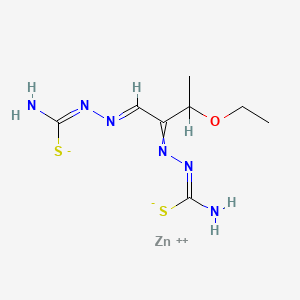
![2-[(3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene]-1-hydrazinecarbothioamide](/img/structure/B1241112.png)
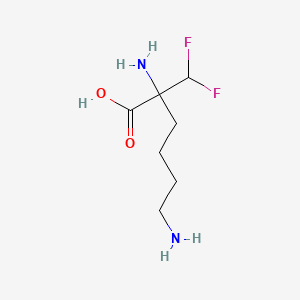
![3,4-dihydroxy-5-(hydroxymethyl)-3-[(E)-3-(3-nonyloxiran-2-yl)prop-2-enoyl]pyrrolidin-2-one](/img/structure/B1241115.png)
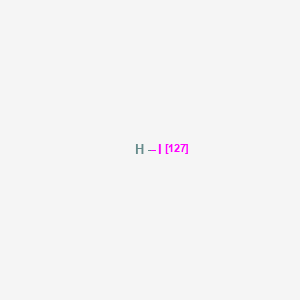
![7-[(3S)-3-(aminomethyl)-3-(fluoromethyl)pyrrolidin-1-yl]-1-cyclopropyl-6-fluoro-8-methoxy-4-oxoquinoline-3-carboxylic acid](/img/structure/B1241120.png)
![4-[1-[2-[(3S)-1-(cyclopropylmethyl)-3-(3,4-dichlorophenyl)-6-oxopiperidin-3-yl]ethyl]azetidin-3-yl]piperazine-1-sulfonamide](/img/structure/B1241123.png)
![2-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]-6,7,8,8a-tetrahydro-5H-imidazo[1,5-a]pyridine-1,3-dione](/img/structure/B1241125.png)
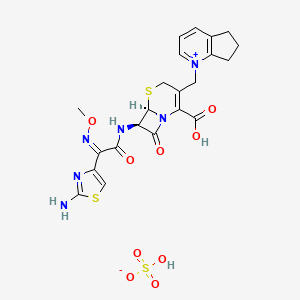
![(2S)-2-[[(3S)-2-[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]-6,8-dihydroxy-7-methoxy-3,4-dihydro-1H-isoquinoline-3-carbonyl]amino]-5-hydroxy-4-methylpentanoic acid](/img/structure/B1241127.png)
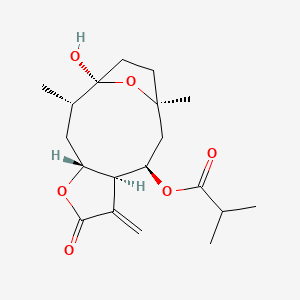
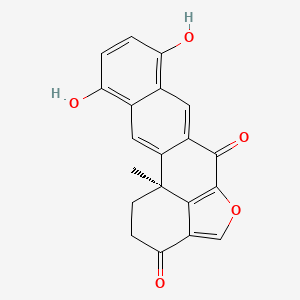
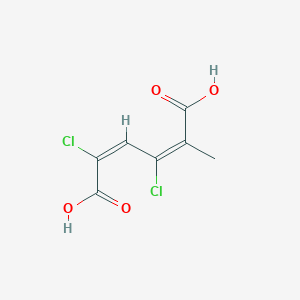
![2-[Benzothiazol-6-ylamino]-4-[indan-5-ylamino]-pyrimidine hydrochloride](/img/structure/B1241133.png)
